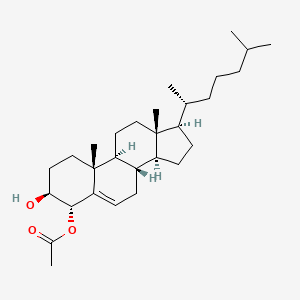

4b-Hydroxy Cholesterol 4-Acetate

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4b-Hydroxy Cholesterol 4-Acetate typically involves the acetylation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4b-Hydroxy Cholesterol 4-Acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of (3beta,4alpha)-3-Hydroxycholest-5-en-4-ol

Substitution: Formation of various substituted derivatives depending on the nucleophile used

科学的研究の応用

4b-Hydroxy Cholesterol 4-Acetate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other steroid derivatives and complex organic molecules.

Biology: Studied for its role in cellular processes and its potential impact on cholesterol metabolism.

Medicine: Investigated for its potential therapeutic effects and its role in drug development.

作用機序

The mechanism of action of 4b-Hydroxy Cholesterol 4-Acetate involves its interaction with specific molecular targets and pathways. It is believed to modulate cholesterol metabolism by influencing the activity of enzymes involved in cholesterol biosynthesis and degradation. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

類似化合物との比較

Similar Compounds

(3beta,4alpha,5alpha)-4-Methyl-8(14)-cholesten-3-ol: Another cholesterol derivative with a similar structure but different functional groups.

(3beta,5alpha,6alpha,7alpha,22E,24R)-5,6-Epoxyergosta-8,14,22-triene-3,7-diol: A compound with a similar steroid backbone but additional functional groups and different biological properties.

Uniqueness

4b-Hydroxy Cholesterol 4-Acetate is unique due to its specific acetylation at the 4-position, which imparts distinct chemical and biological properties. This acetylation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications .

生物活性

4β-Hydroxy cholesterol 4-acetate (4β-HC) is an oxysterol derivative of cholesterol that plays a significant role in various biological processes, particularly in lipid metabolism and signaling pathways. This article delves into the biological activity of 4β-HC, presenting data from research findings, case studies, and comparative analyses with related compounds.

| Property | Value |

|---|---|

| CAS Number | 2515-18-6 |

| Molecular Formula | C27H46O3 |

| Molecular Weight | 414.66 g/mol |

| IUPAC Name | (3S,5S)-3-hydroxy-5-(4-hydroxyphenyl)-2,2-dimethyl-1-cyclopentene-1-acetic acid |

| Synonyms | 4β-Hydroxycholesterol acetate |

| Solubility | Soluble in organic solvents |

4β-HC functions primarily through its interaction with the liver X receptor (LXR), a key regulator of lipid homeostasis. It acts as a potent agonist for LXR, stimulating the expression of sterol regulatory element-binding protein 1c (SREBP1c), which is crucial for de novo lipogenesis. This process involves:

- Induction of Lipogenic Genes : 4β-HC promotes the transcription of genes involved in fatty acid synthesis and triglyceride accumulation in liver cells. In vitro studies have shown that treatment with 4β-HC leads to increased lipid droplet formation and triglyceride levels in hepatocytes .

- Regulation of Cholesterol Efflux : It also enhances the expression of ATP-binding cassette transporters (ABCA1 and ABCG1), facilitating cholesterol efflux from cells . This dual action helps maintain cholesterol balance while promoting lipid storage.

In Vitro Studies

Research has demonstrated that:

- Triglyceride Accumulation : In primary mouse hepatocytes, exposure to 4β-HC resulted in significant triglyceride accumulation, as evidenced by BODIPY staining . The accumulation was inhibited by LXR antagonists and fatty acid synthase inhibitors, confirming the involvement of these pathways.

- Lipogenic Program Activation : The activation of SREBP1c by 4β-HC leads to enhanced lipogenesis, which is critical for energy storage and metabolic regulation .

In Vivo Studies

In animal models:

- Mice fed a diet supplemented with 4β-HC exhibited increased liver triglyceride content and larger lipid droplets compared to controls. This effect was less potent than that observed with synthetic LXR agonists but still significant .

Case Studies

- Clinical Relevance as a Biomarker : A study highlighted the use of plasma levels of 4β-HC as a biomarker for assessing CYP3A activity in drug metabolism. Variations in plasma concentrations were correlated with drug-drug interactions involving CYP3A inducers and inhibitors .

- Impact on Lipid Profiles : Another study reported that administration of 4β-HC led to decreased blood lipid levels while enhancing liver enzyme activity responsible for lipid metabolism, suggesting potential therapeutic applications in managing dyslipidemia .

Similar Compounds

| Compound | Mechanism of Action | Notes |

|---|---|---|

| Cholesterol | Precursor for steroid hormones | Essential for membrane structure |

| 25-Hydroxycholesterol | Regulates immune responses | Involved in inflammatory processes |

| 27-Hydroxycholesterol | Modulates cholesterol homeostasis | Acts as a signaling molecule |

特性

IUPAC Name |

[(3S,4S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O3/c1-18(2)8-7-9-19(3)22-12-13-23-21-10-11-25-27(32-20(4)30)26(31)15-17-29(25,6)24(21)14-16-28(22,23)5/h11,18-19,21-24,26-27,31H,7-10,12-17H2,1-6H3/t19-,21+,22-,23+,24+,26+,27+,28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAJTVKFJMIGFR-WAJRRKGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4OC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4OC(=O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857742 | |

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2515-18-6 | |

| Record name | (3beta,4alpha)-3-Hydroxycholest-5-en-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。